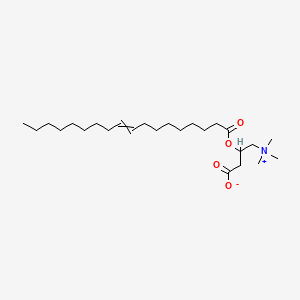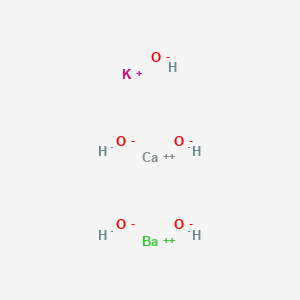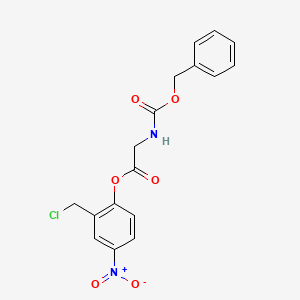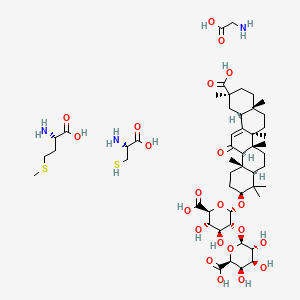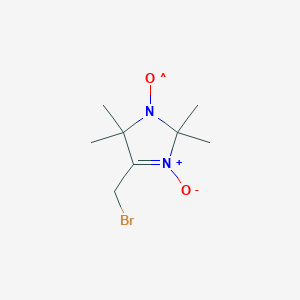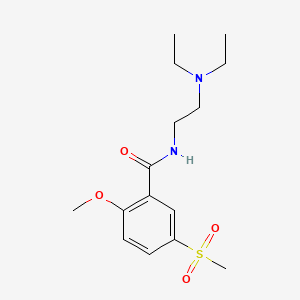
Abietal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Abietal is a derivative of abieta-7,13-diene having an oxo group on one of the gem-dimethyl groups. It derives from a hydride of an abieta-7,13-diene.
Aplicaciones Científicas De Investigación
Synthesis of Ambergris-type Ketal :
- Abietic acid, a major component of pine rosin, has been used to synthesize ambergris-type ketal, showcasing its potential in organic synthesis and fragrance industry (Costa, Alves, Correia, & Marcelo-Curto, 2006).
Applications in Various Industries :
- The derivatives of abietic-type resin acids, including abietal, have applications in paper-making, ink, surfactants, adhesives, and other traditional industries, as well as in medicine, materials, and high-tech technology industries (Han Chunrui, 2009).
Agent-Based Modeling in Cancer Research :
- Although not directly related to abietal, the concept of agent-based modeling (ABM) has been effectively used in integrative tumor biology research and could potentially be applied to study the effects of compounds like abietal on biological systems (Zhang, Wang, Sagotsky, & Deisboeck, 2009).
Pharmaceutical Research :
- Abietic acid activates peroxisome proliferator‐activated receptor‐γ (PPARγ) in macrophages and adipocytes, regulating gene expression involved in inflammation and lipid metabolism. This indicates the potential of abietal and its derivatives in pharmaceutical research, particularly for anti-inflammatory and lipid metabolism regulatory applications (Takahashi et al., 2003).
Biomedical and Food Industry Applications :
- Solid dispersions of abietic acid and chitosan were found to possess antimicrobial and antioxidant properties. This suggests that abietal could be valuable in creating formulations for biomedical and food industry applications, particularly in combating microbial colonization (Crucitti et al., 2018).
Propiedades
Número CAS |
6704-50-3 |
|---|---|
Nombre del producto |
Abietal |
Fórmula molecular |
C20H30O |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12-14,17-18H,5-6,8-11H2,1-4H3/t17-,18-,19-,20+/m0/s1 |
Clave InChI |
HOFSYSONRIGEAC-LWYYNNOASA-N |
SMILES isomérico |
CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)C=O |
SMILES |
CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C=O |
SMILES canónico |
CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





